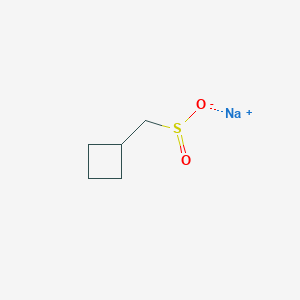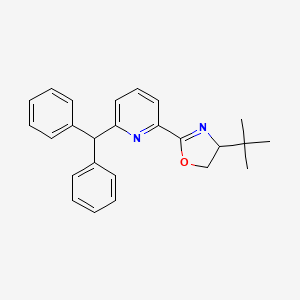
Sodium cyclobutylmethanesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium cyclobutylmethanesulfinate is an organosulfur compound with the molecular formula C5H11NaO2S. It is a sodium salt of cyclobutylmethanesulfinic acid and is known for its versatile reactivity in various chemical processes. This compound is part of the broader class of sodium sulfinates, which are widely used as building blocks in organic synthesis due to their ability to form S–S, N–S, and C–S bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium cyclobutylmethanesulfinate can be synthesized through several methods. One common approach involves the reaction of cyclobutylmethanesulfinic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium at room temperature, resulting in the formation of the sodium salt.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: Sodium cyclobutylmethanesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form various organosulfur compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: Sulfonates
Reduction: Sulfides
Substitution: Various organosulfur compounds, depending on the substituents involved.
Scientific Research Applications
Sodium cyclobutylmethanesulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a sulfonylating agent in organic synthesis, facilitating the formation of sulfonamides, sulfones, and other sulfur-containing compounds.
Biology: It can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Its derivatives are explored for potential therapeutic applications, including as intermediates in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of sodium cyclobutylmethanesulfinate involves its ability to donate sulfinyl groups to various substrates. This donation can occur through nucleophilic substitution or radical-mediated processes. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate. In biological systems, it may interact with enzymes and proteins, modifying their function through sulfinylation .
Comparison with Similar Compounds
- Sodium methanesulfinate
- Sodium ethanesulfinate
- Sodium propanesulfinate
Comparison: Sodium cyclobutylmethanesulfinate is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties compared to its linear counterparts. This uniqueness can influence its reactivity and the types of products formed in chemical reactions. For example, the cyclobutyl group can introduce ring strain, making certain reactions more favorable or selective .
Properties
Molecular Formula |
C5H9NaO2S |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
sodium;cyclobutylmethanesulfinate |
InChI |
InChI=1S/C5H10O2S.Na/c6-8(7)4-5-2-1-3-5;/h5H,1-4H2,(H,6,7);/q;+1/p-1 |
InChI Key |
FFDNFMVMTRLVKH-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(C1)CS(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-{(E)-[(2-ethylphenyl)imino]methyl}phenoxy)acetamide](/img/structure/B12497148.png)
![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl pyridine-3-carboxylate](/img/structure/B12497152.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-oxopiperidine-2-carboxylic acid](/img/structure/B12497154.png)
![1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B12497156.png)
![1-{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}-2-(morpholin-4-yl)ethane-1,2-dione](/img/structure/B12497163.png)
![2-[2-(4-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12497165.png)

![N-[3-(trifluoromethoxy)phenyl]glycinamide](/img/structure/B12497168.png)
![2-{(2E)-2-[(3,5-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12497171.png)
![2-({4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-ethoxyphenoxy}methyl)benzonitrile](/img/structure/B12497188.png)
![Naphtho[1,2-b]benzofuran-7-ylboronic acid](/img/structure/B12497194.png)

![2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12497209.png)
![5-{2-Amino-4-chloropyrrolo[2,3-D]pyrimidin-7-YL}-2-(hydroxymethyl)oxolan-3-OL](/img/structure/B12497220.png)
